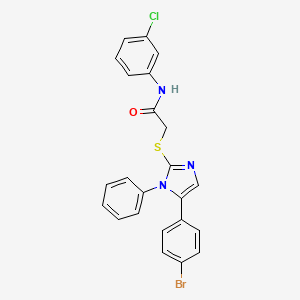![molecular formula C21H19N3O3 B2816074 2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide CAS No. 1251710-12-9](/img/structure/B2816074.png)
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide” is a complex organic molecule that contains an indole ring and a quinoline ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have an indole ring and a quinoline ring connected by a two-carbon chain (the “2-” in “2-(1H-indol-3-yl)…”). The “N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide” part of the name suggests that an acetamide functional group is attached to the nitrogen of the quinoline ring .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents present. The indole and quinoline moieties can undergo various reactions. For example, indoles can participate in electrophilic substitution reactions, while quinolines can undergo metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique
Antimicrobial Agents
A study by Debnath and Ganguly (2015) focused on the synthesis of novel acetamide derivatives, including those structurally related to the compound , evaluating their antimicrobial activities against various pathogenic microorganisms. Some synthesized compounds exhibited promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (B. Debnath, S. Ganguly, 2015).
Anticancer Potential
Kamath, Sunil, and Ajees (2016) described the synthesis and evaluation of indole–quinoline–oxadiazole hybrids for their anticancer potential. These compounds were tested for in vitro cytotoxic potential against cancer cell lines, with some demonstrating promising results. This suggests that compounds within this structural family could be explored further for their anticancer activities (P. Kamath, D. Sunil, A. Ajees, 2016).
Anion Coordination Chemistry
Research by Kalita and Baruah (2010) explored the different spatial orientations of amide derivatives, including those related to the queried compound, on anion coordination. This study highlights the structural versatility and potential application of such compounds in the development of molecular sensors or materials chemistry (D. Kalita, J. Baruah, 2010).
Hedgehog Signalling Pathway Inhibitors
Trinh et al. (2016) synthesized a series of quinolone-2-(1H)-ones that showed cytotoxicity against cancer cell lines possessing Hedgehog Signalling Pathway components. These findings indicate the potential of compounds within this structural framework to act as novel therapeutic agents targeting specific signaling pathways in cancer (T. N. Trinh et al., 2016).
Tuberculosis Treatment
Pissinate et al. (2016) described the antitubercular activity of 2-(quinolin-4-yloxy)acetamides, structurally related to the compound , which were active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This underscores the potential application of these compounds in developing new treatments for tuberculosis (K. Pissinate et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-12-14-9-21(26)24-19-10-15(6-7-17(14)19)23-20(25)8-13-11-22-18-5-3-2-4-16(13)18/h2-7,9-11,22H,8,12H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBADNKRPYHDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2815991.png)
![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)
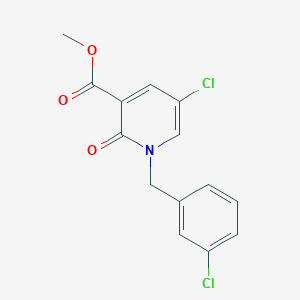
![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)
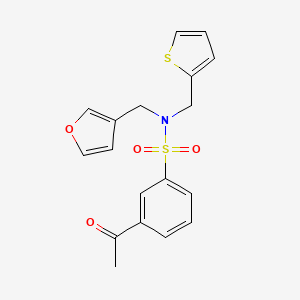
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)
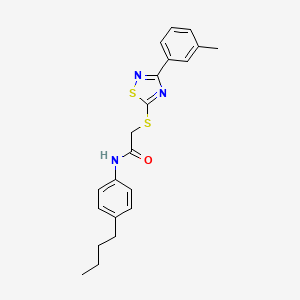
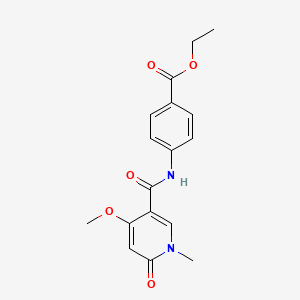
![2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2816005.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2816006.png)
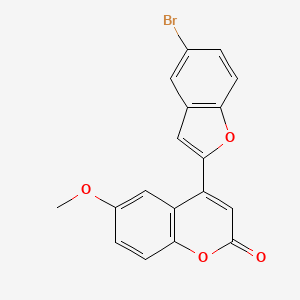
![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)
